
2-Amino-3-methyl-1-morpholin-4-yl-pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one is a chiral compound with a unique structure that includes an amino group, a methyl group, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a ketone or an aldehyde.
Amination: The precursor undergoes amination to introduce the amino group at the desired position.
Methylation: A methyl group is introduced through a methylation reaction, often using methyl iodide or a similar reagent.
Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one involves its interaction with specific molecular targets. The amino group and morpholine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-4-methyl-1-(morpholin-4-yl)pentan-1-one: This compound is a stereoisomer with similar structural features but different spatial arrangement.
2-Methyl-1-(morpholin-4-yl)pentan-1-one: Lacks the amino group, resulting in different chemical properties and reactivity.
2,2-Diethyl-4-methyl-1-(morpholin-4-yl)pentan-1-one: Contains additional ethyl groups, altering its steric and electronic properties.
Uniqueness
(2R)-2-Amino-3-methyl-1-(morpholin-4-yl)pentan-1-one is unique due to its specific chiral configuration and the presence of both an amino group and a morpholine ring
Propiedades
Número CAS |
1379448-59-5 |
|---|---|
Fórmula molecular |
C10H20N2O2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-methyl-1-morpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C10H20N2O2/c1-3-8(2)9(11)10(13)12-4-6-14-7-5-12/h8-9H,3-7,11H2,1-2H3/t8?,9-/m1/s1 |
Clave InChI |
LDQFIFFNZXKTIU-YGPZHTELSA-N |
SMILES isomérico |
CCC(C)[C@H](C(=O)N1CCOCC1)N |
SMILES canónico |
CCC(C)C(C(=O)N1CCOCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


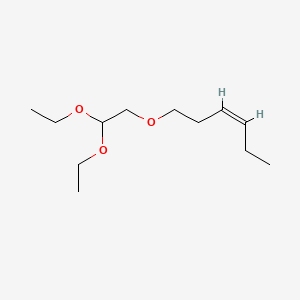
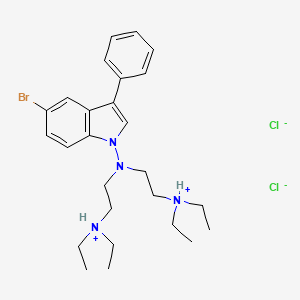
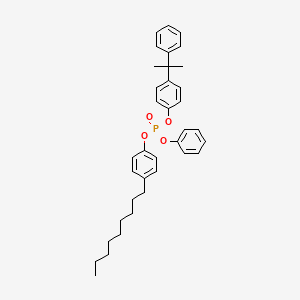
![1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)



![1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)

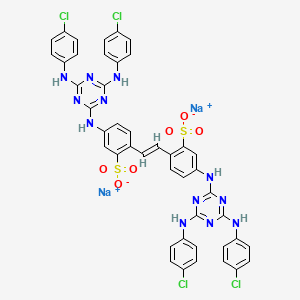

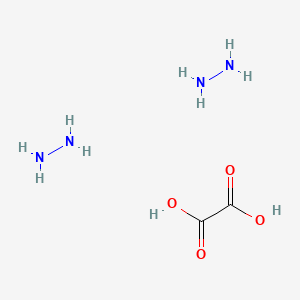
![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
